molecular formula C18H10N4O3S2 B1461064 N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide CAS No. 149194-61-6

N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

Cat. No. B1461064
M. Wt: 394.4 g/mol
InChI Key: IQLNXGAGZCMONN-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound consisting of the fusion of benzene and thiazole rings . It’s a core structure found in many biologically active compounds, including some anticancer agents . The benzothiazole moiety is often key to the biological activity of these compounds .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core . The structure of the specific compound you mentioned would include a benzothiazole ring, a pyrimidone ring, and a carboxamide group.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific substituents present on the benzothiazole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds derived from benzothiazole and pyrimidine, similar to the chemical , have been synthesized and evaluated for their antimicrobial activity. For example, a study reported the synthesis of related heterocycles, demonstrating their potential as therapeutic leads for new drug candidates due to their biological potential, especially in anti-inflammatory and anti-bacterial activities (Kale and Mene, 2013). Similarly, another research synthesized new functionalized triheterocyclic ring systems from a similar compound, showing promising antimicrobial activity against various bacteria and fungi strains (Bondock, 2015).

Novel Photoreactions

A study explored the photoconversion of 4-hydroxy-1,2-benzothiazine derivatives, related to the compound , into other heterocyclic structures upon irradiation. This highlights the potential use of such compounds in photochemical reactions and novel material synthesis (Elghamry, Döpp, & Henkel, 2007).

Anticancer Potential

Further research has explored the synthesis of benzothiazole derivatives for their in-vitro anticancer activity. For example, a novel heterocycle was prepared and screened for its anticancer activity towards various human cancer cell lines, indicating the potential of such compounds in cancer treatment (Waghmare et al., 2013).

Safety And Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on their specific structure. Some benzothiazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

Benzothiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new benzothiazole derivatives with improved activity and safety profiles .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3S2/c23-14(20-17-19-9-5-1-3-7-11(9)26-17)13-15(24)21-18-22(16(13)25)10-6-2-4-8-12(10)27-18/h1-8,24H,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLNXGAGZCMONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=C4N(C3=O)C5=CC=CC=C5S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

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